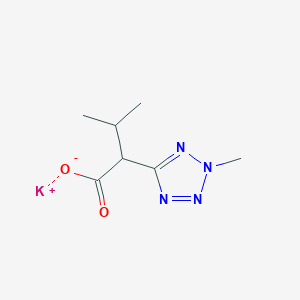

Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

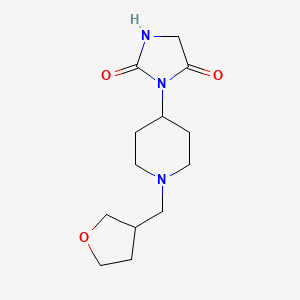

Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate is a chemical compound that has been widely used in scientific research. It is a potassium channel opener that has been shown to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate is involved in the synthesis of various compounds. A notable application involves the reaction of the silver salt of (2-methyltetrazol-5-yl)dinitromethane with cyanogen bromide, leading to the formation of 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile. This compound, through 1,3-dipolar cycloaddition with diazomethane, yields a mixture of isomeric 2-methyl-5-[(N-methyl-1,2,3-triazol-4-yl)dinitromethyl]tetrazoles. These isomers, when treated with an alcohol solution of potassium hydroxide, undergo denitration accompanied by salt formation, resulting in the potassium salts of 2-methyl-5-[(N-methyl-1,2,3-triazol-4-yl)(aci-nitro)methyl]tetrazoles (Tyrkov & Abdelraheem, 2013).

Photocatalysis

Potassium poly(heptazine imide) (PHI), a photocatalytically active carbon nitride material, has been prepared from substituted 1,2,4-triazoles, showcasing the utility of tetrazole-derived precursors. These precursors, upon pyrolysis in LiCl/KCl salt melt, yield PHI with improved structural order and thermodynamic stability. This leads to enhanced visible-light-driven hydrogen evolution rates and the potential for water oxidation photocatalysis without metal-based co-catalysts (Savateev et al., 2017).

Energetic Materials

The potassium salt of 1-methyl-5-nitriminotetrazole, an energetic material, demonstrates significant thermal stability. This compound is prepared through the nitration of 1-methyl-5-aminotetrazole and subsequent reaction with potassium hydroxide. Such materials are promising for applications requiring high energy density and stability (Klapötke, Stierstorfer, & Wallek, 2008).

Catalysis

Potassium salts play a role in catalysis, such as in the catalytic transfer hydrogenation of carbonyl compounds. Potassium triphosphate, upon pretreatment, serves as an active catalyst for reducing aromatic aldehydes to alcohols. This showcases the utility of potassium salts in facilitating chemical transformations (Radhakrishan et al., 2011).

Propiedades

IUPAC Name |

potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.K/c1-4(2)5(7(12)13)6-8-10-11(3)9-6;/h4-5H,1-3H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSDHSSHOYVACY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NN(N=N1)C)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11KN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2586112.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2586116.png)

![2-(2,4-Difluorophenyl)-N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2586118.png)

![2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride](/img/structure/B2586124.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2586125.png)

![N-(4-chloro-2-methylphenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2586127.png)

![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2586128.png)